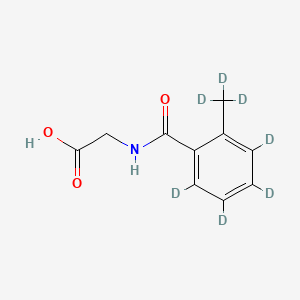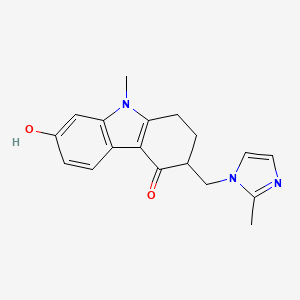
7-ヒドロキシオンダンセトロン
説明
7-Hydroxyondansetron is a metabolite of ondansetron, a selective 5-hydroxytryptamine (3) (5-HT (3)) receptor antagonist . It is used in clinical practice as an antiemetic for cancer treatment-induced and anesthesia-related nausea and vomiting .
Synthesis Analysis
The synthesis of ondansetron, the parent compound of 7-Hydroxyondansetron, involves a continuous flow manner, followed by a two-step, one-pot batch process to give the API in an overall 65% isolated yield . The condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine and the Fisher indole synthesis of the resulted intermediate were achieved in a continuous flow manner .
Molecular Structure Analysis
The molecular structure of 7-Hydroxyondansetron is represented by the formula C18H19N3O2 . The InChIKey is DTJUCZWBHDEFRB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The primary mechanism of metabolism of ondansetron is oxidation. 8-hydroxy ondansetron represents the major metabolite (40%), followed by 7-hydroxyondansetron (< 20%) and 6-hydroxyondansetron (<5%). Minor metabolism also occurs via N-demethylation to yield N-demethyl ondansetron .
科学的研究の応用
薬物動態および代謝に関する研究
7-ヒドロキシオンダンセトロンは、がん化学療法、放射線療法、または手術に起因する悪心と嘔吐を予防するために使用される薬物、オンダンセトロンの代謝産物です。 これは主に肝臓で、CYP3A4およびCYP1A2を介してシトクロムP450酵素によって形成されます . 7-ヒドロキシオンダンセトロンの薬物動態を理解することは、効果的な投与量レジメンを開発し、患者の安全を確保するために不可欠です。
分析方法の開発
この化合物は、簡略新薬承認申請(ANDA)またはオンダンセトロンの商業生産中の分析方法開発、方法バリデーション(AMV)、および品質管理(QC)アプリケーションで使用できます . 医薬品の一貫性と品質を確保するために不可欠です。
神経学的研究
選択的5-HT3受容体拮抗薬であるオンダンセトロンの代謝産物として、7-ヒドロキシオンダンセトロンは、中枢神経系(CNS)関連の障害に適用できる可能性があります。 この分野の研究は、不安、うつ病、統合失調症などの状態に対する新しい治療法につながる可能性があります .
作用機序
Target of Action
7-Hydroxyondansetron, a metabolite of ondansetron, is believed to target the serotonin 5-HT3 receptor . This receptor plays a crucial role in the initiation of the vomiting reflex, primarily located in the central nervous system and peripheral nervous system .
Mode of Action
As a selective antagonist of the serotonin receptor subtype, 5-HT3 , 7-Hydroxyondansetron blocks serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This interaction with its targets leads to the prevention of nausea and vomiting, particularly in scenarios such as cancer chemotherapy and postoperative recovery .
Biochemical Pathways
For instance, it impacts the phenylalanine metabolism, alanine, aspartate and glutamate metabolism, D-glutamine and D-glutamate metabolism, and steroid hormone biosynthesis pathways . These pathways could be perturbed as a result of 7-Hydroxyondansetron’s action, given its structural and functional similarity to ondansetron.
Pharmacokinetics
7-Hydroxyondansetron is metabolized mainly in the liver into various metabolites via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism . The clearance of ondansetron, and by extension 7-Hydroxyondansetron, decreases with age in both pediatric and adult subjects . Plasma clearance of ondansetron is significantly reduced in patients with hepatic impairment, leading to an increased area under the curve (AUC) and half-life in these patients compared to healthy controls .
Result of Action
The primary result of 7-Hydroxyondansetron’s action is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy, radiotherapy, and postoperative recovery . By blocking the 5-HT3 receptors, it prevents the initiation of the vomiting reflex, thereby mitigating these symptoms .
Action Environment
The action of 7-Hydroxyondansetron can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly reduce the clearance of the compound, leading to increased exposure . Additionally, age can also impact the pharmacokinetics of 7-Hydroxyondansetron, with clearance decreasing with age .
生化学分析
Biochemical Properties
7-Hydroxyondansetron plays a significant role in biochemical reactions as a metabolite of ondansetron. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP1A2, which hydroxylates ondansetron . This interaction is crucial for the metabolism and clearance of ondansetron from the body. Additionally, 7-Hydroxyondansetron may interact with other cytochrome P450 enzymes, albeit to a lesser extent .
Cellular Effects
7-Hydroxyondansetron influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with serotonin receptors, particularly the 5-HT3 receptor, similar to its parent compound ondansetron . This interaction can modulate neurotransmitter release and influence cellular signaling pathways involved in nausea and vomiting. Furthermore, 7-Hydroxyondansetron may impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of 7-Hydroxyondansetron involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a metabolite of ondansetron, it retains the ability to bind to the 5-HT3 receptor, thereby blocking serotonin’s action . This antagonistic effect on the receptor helps prevent nausea and vomiting. Additionally, 7-Hydroxyondansetron may inhibit or activate other enzymes involved in its metabolism, further influencing its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxyondansetron can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Hydroxyondansetron is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to 7-Hydroxyondansetron in in vitro or in vivo studies has demonstrated potential alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Hydroxyondansetron vary with different dosages in animal models. At lower doses, the compound exhibits antiemetic properties similar to ondansetron . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and alterations in liver enzyme levels . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing doses .
Metabolic Pathways
7-Hydroxyondansetron is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary enzyme responsible for its formation is CYP1A2, which hydroxylates ondansetron . Other enzymes, such as CYP3A4 and CYP2D6, may also contribute to its metabolism to a lesser extent . The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, impacting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 7-Hydroxyondansetron within cells and tissues are influenced by various transporters and binding proteins. The compound is primarily transported via passive diffusion and may interact with specific transporters involved in drug efflux and uptake . Its distribution within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 7-Hydroxyondansetron is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall pharmacological effects . Understanding the subcellular localization of 7-Hydroxyondansetron is essential for elucidating its mechanism of action and therapeutic potential .
特性
IUPAC Name |
7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJUCZWBHDEFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857825 | |
| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126702-17-8 | |
| Record name | 1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126702-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126702178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA93J3KSIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 7-Hydroxy Ondansetron produced and what is its significance in drug metabolism studies?
A1: 7-Hydroxy Ondansetron is a major metabolite of Ondansetron, a medication used to prevent nausea and vomiting. While not clinically used itself, 7-Hydroxy Ondansetron provides valuable insights into how Ondansetron is processed within the body.
Q2: Can you elaborate on the analytical methods employed in studying 7-Hydroxy Ondansetron and its implications for pharmacokinetic studies of Ondansetron?
A2: Researchers utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MSn) to identify and quantify 7-Hydroxy Ondansetron produced during microbial transformation experiments []. This highly sensitive and specific technique enables the separation and detection of different compounds within a complex mixture, allowing researchers to precisely measure the amount of 7-Hydroxy Ondansetron generated [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


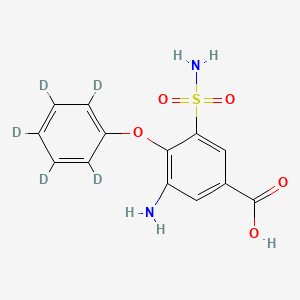
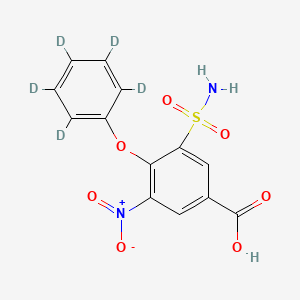
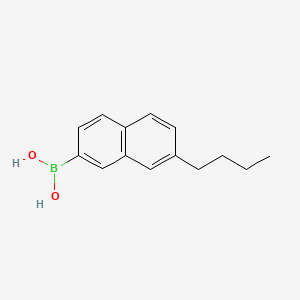


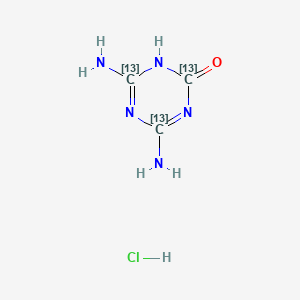
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
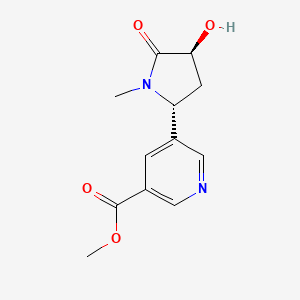
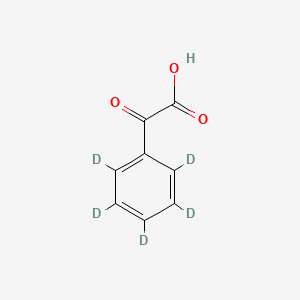

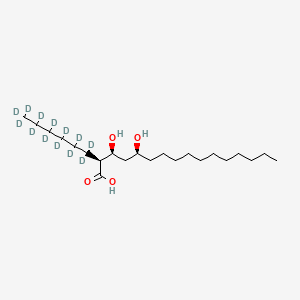
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
